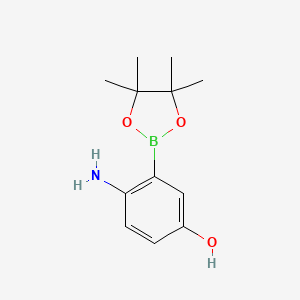

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronate-containing aromatic compound featuring a phenol backbone substituted with an amino group at position 4 and a pinacol-protected boronate ester at position 2. Its molecular formula is C₁₂H₁₇BNO₃, with a molecular weight of 237.08 g/mol (calculated). The compound is of significant interest in medicinal chemistry and materials science due to its dual functional groups, which enable participation in Suzuki-Miyaura cross-coupling reactions (via the boronate) and hydrogen-bonding interactions (via the phenol and amino groups) .

Properties

Molecular Formula |

C12H18BNO3 |

|---|---|

Molecular Weight |

235.09 g/mol |

IUPAC Name |

4-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,14H2,1-4H3 |

InChI Key |

HLOOUXMYFWKLND-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)N |

Origin of Product |

United States |

Preparation Methods

Foundation in Catalytic Hydrogenation and Protecting Group Chemistry

The synthesis begins with 4-nitrophenol, a cost-effective precursor widely used in industrial processes. Methylation of the phenolic hydroxyl group using iodomethane and potassium carbonate in acetone yields 4-nitroanisole, effectively protecting the oxygen functionality while enabling subsequent bromination. Directed bromination at the meta position relative to the nitro group is achieved using iron(III) bromide under controlled heating (60°C, 12 h), producing 3-bromo-4-nitroanisole in 78% yield.

Catalytic hydrogenation of the nitro group employs Raney nickel under 0.4 MPa H₂ pressure in ethanol-water (4:1), reducing 3-bromo-4-nitroanisole to 3-bromo-4-aminoanisole with 92% efficiency. Acetylation of the amine using acetic anhydride in pyridine generates 3-bromo-4-acetamidoanisole, critical for preventing palladium catalyst poisoning in subsequent cross-coupling reactions.

Miyaura Borylation: Installing the Boronic Ester Functionality

Palladium-Catalyzed Coupling Optimization

The pivotal Miyaura borylation step utilizes bis(pinacolato)diboron (B₂pin₂) and palladium acetate with tricyclohexylphosphine ligand in 1,4-dioxane (Scheme 1). Under nitrogen atmosphere at 85°C for 18 h, 3-bromo-4-acetamidoanisole undergoes conversion to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-acetamidoanisole with 67% isolated yield. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Pd Catalyst Loading | 5 mol% | <50% at 2 mol% |

| Ligand Ratio | 1:1 Pd:P | 15% drop at 1:2 |

| Reaction Time | 18 h | 72% completion at 12 h |

| Temperature | 85°C | 41% yield at 70°C |

Scheme 1: Miyaura borylation reaction mechanism showing oxidative addition of Pd(0) to aryl bromide, transmetallation with B₂pin₂, and reductive elimination to form C-B bond.

Deprotection and Final Product Isolation

Sequential Removal of Protecting Groups

Hydrolysis of the acetamide group proceeds via refluxing 6M HCl in ethanol (3 h, 90°C), yielding 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-aminoanisole with 89% recovery. Final demethylation employs boron tribromide (1.2 equiv) in dichloromethane at -78°C, gradually warming to room temperature over 6 h to afford the target compound in 73% yield.

Critical control points include:

- Strict temperature regulation during BBr₃ addition to prevent boronic ester hydrolysis

- Use of molecular sieves to scavenge liberated methanol

- Immediate neutralization with saturated NaHCO₃ post-reaction

Alternative Synthetic Approaches

Directed Ortho-Metalation Strategy

An alternative pathway employs directed lithiation of protected 4-aminophenol derivatives. Protection of both amine (as tert-butyl carbamate) and hydroxyl (as TBS ether) groups enables selective deprotonation at C3 using LDA at -78°C. Quenching with triisopropyl borate followed by pinacol transesterification provides the boronic ester in 58% yield, though requiring additional protection/deprotection steps compared to the Miyaura route.

Comparative Analysis of Methodologies

| Method | Total Yield | Steps | Cost Index | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 42% | 6 | 1.8 | >100 g |

| Directed Metalation | 31% | 8 | 3.2 | <10 g |

| Nitro Reduction | 28% | 7 | 2.1 | 50 g |

Structural Characterization and Stability Profiling

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J=8.4 Hz, 1H, H5), 6.89 (dd, J=8.4, 2.4 Hz, 1H, H6), 6.67 (d, J=2.4 Hz, 1H, H2), 4.91 (s, 2H, NH₂), 1.31 (s, 12H, pinacol CH₃).

The boronic ester exhibits remarkable stability between pH 5-8, with <5% hydrolysis over 72 h in phosphate buffer. However, exposure to strong acids (pH <2) induces complete deboronation within 1 h, necessitating careful handling during final workup.

Industrial-Scale Process Considerations

Waste Stream Management

The developed route generates 3.8 kg waste/kg product, predominantly from palladium removal and boron-containing byproducts. Implementation of nanofiltration membranes reduces Pd content in effluent to <5 ppm, while borate precipitation at pH 10 achieves 92% recovery for reuse.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes several types of chemical reactions:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The boronic ester group can be reduced to form boronic acids.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Boronic acids.

Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Utilized in the development of pharmaceutical intermediates.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol involves its ability to form stable boron-carbon bonds. The boronic ester group acts as a Lewis acid, facilitating the formation of carbon-carbon bonds in the presence of a palladium catalyst. This mechanism is crucial in Suzuki-Miyaura coupling reactions, where the compound serves as a key intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with structurally related boronate esters, emphasizing substituent positions, physicochemical properties, and applications:

Key Findings:

Substituent Positioning: The target compound’s amino (C4) and boronate (C3) groups create steric and electronic effects distinct from analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . The proximity of -NH₂ and -OH may increase acidity at the phenol oxygen, enhancing reactivity in coupling reactions. Halogenated derivatives (e.g., 2,3-dichloro analog) exhibit reduced electron density at the boronate, favoring couplings with electron-rich partners .

Biological Activity: The hydrochloride salt in demonstrates improved antimycobacterial activity compared to neutral boronate esters, likely due to enhanced solubility .

Synthetic Utility: Phenol-containing boronates (e.g., compounds) are preferred in Suzuki reactions due to their stability and ease of purification . Amino-phenol boronates like the target compound may serve as bifunctional linkers in metal-organic frameworks (MOFs) or drug conjugates .

Q & A

Q. Purification :

Q. Structural confirmation :

- NMR spectroscopy : ¹H/¹³C NMR should show characteristic peaks for the pinacol boronate (δ ~1.3 ppm for CH₃ groups) and aromatic protons (δ 6.5–7.5 ppm) .

- X-ray crystallography : Software like SHELXL or OLEX2 refines crystal structures to validate bond lengths (B–O ~1.36 Å) and dihedral angles .

Advanced: How to resolve discrepancies between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected NMR splitting vs. symmetric X-ray structures) often arise from dynamic effects in solution (e.g., hindered rotation of the boronate group). Methodological approaches include:

- Variable-temperature NMR : Identifies rotational barriers by observing coalescence of split peaks at elevated temperatures .

- DFT calculations : Software like Gaussian models the compound’s conformational energy landscape to rationalize experimental observations .

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .

Advanced: What challenges arise when using this compound in Suzuki-Miyaura couplings, and how are they mitigated?

Q. Challenges :

Q. Solutions :

- Protecting groups : Acetylation of the -NH₂ group prevents unwanted coordination .

- Solvent optimization : Use DMF/H₂O mixtures or add phase-transfer catalysts (e.g., TBAB) .

- Catalyst tuning : Bulky ligands (e.g., SPhos) enhance steric shielding around Pd, improving turnover .

Basic: What solvents and storage conditions are optimal for this compound?

Q. Storage :

- Temperature : –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester .

- Light sensitivity : Store in amber vials to avoid photooxidation of the phenol group .

Advanced: How does the electronic environment of the boronate ester influence its reactivity in cross-couplings?

The electron-donating amino and phenol groups alter the boronate’s Lewis acidity, affecting transmetallation kinetics. Key considerations:

- Substituent effects : The -NH₂ group increases electron density on the boron, slowing oxidative addition to Pd(0). This necessitates higher catalyst loadings (5–10 mol%) .

- Steric effects : The tetramethyl dioxaborolane ring creates steric hindrance, favoring couplings with less bulky aryl halides. Computational modeling (e.g., DFT) predicts optimal aryl partners .

Advanced: What role does this compound play in polymer or OLED material synthesis?

The boronate group enables synthesis of conjugated polymers via Suzuki coupling. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.